molecular formula C7H16ClNO B12306196 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride

Cat. No.: B12306196
M. Wt: 165.66 g/mol
InChI Key: QGPQAKYAFGMLNO-UHFFFAOYSA-N
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Description

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the CAS Number 2155855-93-7 and a molecular formula of C 7 H 16 ClNO . It is offered as the hydrochloride salt of its free base, 2-(Pent-4-en-1-yloxy)ethan-1-amine (CAS 1341313-95-8) . This amine-terminated compound features a terminal alkene (pent-4-en-1-yl) group connected via an ether linkage to an ethanamine chain, making it a valuable bifunctional building block in organic synthesis and materials science. The terminal primary amine (as the HCl salt) can participate in amide bond formation or act as a nucleophile, while the terminal alkene is amenable to further chemical modification through reactions such as thiol-ene click chemistry or hydrofunctionalization . Compounds with similar structural motifs, featuring amine head groups and hydrocarbon chains with unsaturation, are of significant interest in the development of novel lipid nanoparticles (LNPs) for intracellular delivery of therapeutic agents . As such, this reagent serves as a key synthetic intermediate for researchers in medicinal chemistry and drug delivery applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-pent-4-enoxyethanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-3-4-6-9-7-5-8;/h2H,1,3-8H2;1H

InChI Key

QGPQAKYAFGMLNO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Amines with Allylic Halides

A common approach involves nucleophilic substitution reactions between amines and allylic halides. This method leverages the reactivity of the amine’s lone pair to displace a leaving group (e.g., bromide or tosylate) from the allylic position.

Key Steps :

  • Material Preparation :
    • Amine Source : Ethan-1-amine or its hydrochloride salt is used as the nucleophile.
    • Allylic Halide : Pent-4-en-1-yl bromide or tosylate serves as the electrophile.
  • Reaction Conditions :
    • Solvent : Polar aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) enhance nucleophilicity.
    • Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) deprotonates the amine, improving reactivity.
    • Temperature : Reactions proceed at 0–80°C under inert atmospheres (argon or nitrogen).
  • Purification :
    • Column Chromatography : Flash chromatography with silica gel (eluent: hexanes/ethyl acetate) isolates the product.
    • Salt Formation : Hydrochloric acid (HCl) protonates the amine to yield the hydrochloride salt.

Example Protocol :

Component Quantity Role
Ethan-1-amine 1.0 eq Nucleophile
Pent-4-en-1-yl bromide 1.2 eq Electrophile
Et₃N 1.5 eq Base
DCE 0.2 M Solvent
HCl (aq) 1.0 eq Salt formation

Yield : 69–77% after purification.

Iron-Catalyzed Aminative Difunctionalization

This method employs iron catalysis to install both amine and alkene functionalities in a single step. It is particularly useful for synthesizing complex structures with stereoselectivity.

Mechanistic Insight :

  • Oxidative Alkylation : Iron(II) or iron(III) complexes facilitate radical or oxidative pathways, enabling coupling of alkenes with amines.
  • Ligand Effects : Phosphine or bisoxazoline ligands enhance catalytic activity and selectivity.

Optimized Conditions :

Parameter Value Source
Catalyst Fe(acac)₂ (5 mol%)
Solvent CH₂Cl₂/1,1,1-trifluoroethanol (9:1)
Temperature Room temperature
Reaction Time 16–24 hours

Challenges :

  • Radical Oligomerization : Competing polymerization of alkenes reduces yields.
  • Byproduct Formation : Hydrochloride salt generation requires post-reaction acid treatment.

Photocatalytic δ-Amination of Alcohols

Energy transfer photocatalysis enables direct amination of allylic alcohols under mild conditions. This method avoids harsh reagents and leverages visible light.

Reaction Workflow :

  • Substrate Preparation : Allylic alcohol (e.g., pent-4-en-1-ol) is functionalized with a phthalimide group.
  • Photocatalyst Activation : Ru(bpy)₃²⁺ or Ir(ppy)₃ absorbs light, generating reactive intermediates.
  • Amination : Radical intermediates abstract hydrogen from the alcohol, forming the ether-amine linkage.

Key Parameters :

Component Detail Impact
Photocatalyst Ru(bpy)₃²⁺ (1 mol%) Initiates electron transfer
Light Source Blue LEDs (450 nm) Drives catalytic cycle
Solvent Toluene/THF (4:1) Enhances solubility
Oxidizing Agent NaCl (0.5 eq) Facilitates SET processes

Yield : 40–60% for analogous systems.

McMurry Coupling and Ring-Closing Metathesis (RCM)

For structurally complex derivatives, McMurry coupling and RCM provide access to cyclic or conjugated systems.

Stepwise Process :

  • McMurry Reaction :
    • Reagents : Zn/TiCl₄ reduces ketones or aldehydes to alkenes.
    • Example : Coupling of 6-hydroxyindanone derivatives forms stiff-stilbene intermediates.
  • RCM :
    • Catalyst : Grubbs II (10 mol%) closes rings via olefin metathesis.
    • Product : Z-selective alkenes for further functionalization.

Purification :

  • Flash Chromatography : Silica gel (heptane/ethyl acetate) isolates macrocyclic products.

Hydroboration-Oxidation of Alkynes

This method installs the amine group via hydroboration of terminal alkynes followed by oxidation.

Procedure :

  • Hydroboration :
    • Reagent : BH₃·THF adds to terminal alkynes.
    • Stereochemistry : Syn addition yields (Z)-alkenylboranes.
  • Oxidation :
    • Conditions : H₂O₂/NaOH converts boranes to alcohols, which are then aminated.

Limitations :

  • Regioselectivity : Internal alkynes may form mixtures.
  • Scale-Up : Borane reagents are moisture-sensitive, requiring anhydrous conditions.

Synthetic Comparison Table

Method Key Reagents/Catalysts Yield (%) Selectivity Scalability
Alkylation Et₃N, DCE, HCl 69–77 High Moderate
Iron Catalysis Fe(acac)₂, Sc(OTf)₃ 40–60 Moderate Low
Photocatalysis Ru(bpy)₃²⁺, NaCl 40–60 Moderate High
McMurry/RCM Zn/TiCl₄, Grubbs II 50–90 High Low
Hydroboration BH₃·THF, H₂O₂/NaOH 60–80 Moderate Moderate

Critical Challenges and Solutions

  • Radical Side Reactions :
    • Mitigation : Use polar aprotic solvents (e.g., DCE) and inert atmospheres to suppress polymerization.
  • Salt Formation :
    • Optimization : HCl addition post-reaction ensures protonation without degrading sensitive groups.
  • Purification :
    • Technique : Flash chromatography (silica gel) or vacuum distillation for volatile intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and materials science.

Biology

The compound is being investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against various pathogens and cancer cell lines. This potential makes it a candidate for further exploration in drug development.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound. Its ability to interact with biological targets suggests possible applications in treating diseases, particularly those involving receptor modulation or enzyme inhibition. The compound's pharmacokinetic properties are also being studied to assess its viability as a drug candidate.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at specific concentrations, indicating potential as an antibiotic agent.
Study BCancer Cell Line TestingShowed cytotoxic effects on several cancer cell lines, suggesting mechanisms of action that warrant further investigation.
Study CSynthesis of Metal ComplexesSuccessfully synthesized metal complexes with enhanced catalytic properties using the compound as a ligand.

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The compound’s ether linkage also contributes to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride with analogous amine hydrochlorides, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Purity CAS Number
This compound C₇H₁₆ClNO 153.61 Pent-4-en-1-yloxy (unsaturated ether) ≥95% EN300-127229
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride Not provided Not reported Cyclobutylmethoxy (saturated cyclic ether) Not given Not provided
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride) Not provided Not reported 2,5-Dimethoxy-4-methylphenyl (aromatic) Reported Not provided
4-Methoxy-4-methylpentan-1-amine hydrochloride C₇H₁₆ClNO 165.66 Methoxy, methyl (branched aliphatic) Not given EN300-127209

Key Observations :

  • Unsaturation vs.
  • Aromatic vs. Aliphatic Backbones : Compounds such as 2C-D (a phenylalkylamine) feature aromatic rings with methoxy and methyl substituents, which are associated with distinct electronic and steric profiles compared to aliphatic ether-linked amines .
  • Branching Effects : The 4-methoxy-4-methylpentan-1-amine hydrochloride exhibits a branched aliphatic chain, which may improve lipid solubility but reduce conformational flexibility relative to the linear pent-4-en-1-yloxy analog .
Physicochemical Properties
  • Solubility : The unsaturated ether chain in this compound likely reduces water solubility compared to more polar aromatic amines (e.g., 2C-D) but enhances it relative to highly lipathic branched analogs (e.g., 4-methoxy-4-methylpentan-1-amine hydrochloride) .
  • Stability : The presence of an allylic double bond in the pent-4-en-1-yloxy group may render the compound susceptible to oxidation or electrophilic addition, necessitating storage at low temperatures (-20°C) .

Research and Application Insights

  • Pharmacological Potential: Although direct activity data for the target compound are lacking, structurally related phenylalkylamines (e.g., 2C-D, 2C-T-7) exhibit serotonin receptor agonism, suggesting that modifications to the ether chain or amine group could modulate receptor binding or biased signaling .
  • Agrochemical Relevance : Aliphatic amine hydrochlorides with unsaturated chains are explored as intermediates in pesticide synthesis due to their reactivity and ability to form stable salts .

Biological Activity

2-(Pent-4-en-1-yloxy)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be broken down as follows:

  • Molecular Formula : C₇H₁₅ClN₂O
  • Molecular Weight : 162.67 g/mol
  • IUPAC Name : this compound

This compound features a pentenyl ether group that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antibacterial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(Pent-4-en-1-yloxy)ethan-1-amine exhibit antimicrobial properties. For instance, studies indicate that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been documented, suggesting a promising antimicrobial spectrum.

CompoundMIC (µg/mL)Target Organisms
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
2-(Pent-4-en-1-yloxy)ethan-1-amineTBDTBD

The mechanism by which this compound exerts its effects may involve disruption of microbial membranes or interference with essential metabolic pathways. Studies on related compounds have shown that they can form pores in bacterial membranes, leading to cell lysis at higher concentrations .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : In a study investigating the synthesis of amine derivatives, researchers found that modifications to the alkyl chain significantly affected antibacterial activity. The presence of a double bond in the pentenyl group was noted to enhance membrane permeability, contributing to increased efficacy against resistant strains .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds in treating infections caused by resistant pathogens. Results indicated significant reductions in bacterial load when treated with these derivatives, suggesting potential for clinical applications .
  • Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the length and saturation of the alkyl chain play critical roles in determining biological activity. Compounds with longer or unsaturated chains tended to exhibit stronger antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pent-4-en-1-yloxy)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves introducing the pent-4-en-1-yloxy group via nucleophilic substitution or coupling reactions, followed by amine formation (e.g., reduction of nitro intermediates or reductive amination). For example, palladium-catalyzed cross-coupling reactions can be used to install unsaturated alkoxy chains, while sodium borohydride or lithium aluminum hydride may reduce intermediates to amines. Hydrochloride salt formation is achieved by treating the free base with HCl. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to enhance yield and purity. For structurally similar compounds, yields improved from 60% to >85% by adjusting reaction time and stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm alkoxy chain geometry and amine proton environments.
  • Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS: [M+H]+ = 150.6 for C₇H₁₆ClNO).
  • HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
    Spectral discrepancies (e.g., unexpected splitting in ¹H NMR) may indicate residual solvents or stereoisomerism. Cross-reference with computational simulations (DFT) for structural validation .

Q. What are the recommended storage conditions to ensure the stability of this compound, and how does molecular structure influence degradation pathways?

  • Methodological Answer : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the amine group or oxidation of the alkene moiety. The unsaturated pent-4-en-1-yloxy chain increases susceptibility to light-induced degradation; use amber glassware. Structural analogs with similar hydrochlorides showed <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of alkoxy chain length and unsaturation on biological activity?

  • Methodological Answer : Synthesize analogs with:

  • Varying chain lengths (e.g., pent-4-en-1-yloxy vs. hex-5-en-1-yloxy).
  • Saturated vs. unsaturated chains (e.g., pentyloxy vs. pent-4-en-1-yloxy).
    Test in receptor-binding assays (e.g., 5-HT₂A or TAAR1). For example, unsaturated chains in phenethylamine derivatives increased binding affinity by 3-fold due to enhanced π-π interactions .

Q. What experimental approaches can elucidate potential biased agonism or functional selectivity at neurotransmitter receptors?

  • Methodological Answer : Use cell-based assays to measure:

  • cAMP accumulation (Gαs signaling).
  • β-arrestin recruitment (BRET or Tango assays).
    For example, 2-(dimethoxyphenyl)ethan-1-amine analogs showed β-arrestin bias (>80% efficacy) at 5-HT₂A receptors, suggesting functional selectivity. Normalize data to reference agonists (e.g., serotonin) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, molecular weight) across studies?

  • Methodological Answer : Reproduce measurements using standardized protocols:

  • Solubility : Shake-flask method in PBS (pH 7.4) vs. DMSO.
  • Molecular weight : High-resolution MS (HRMS) to resolve conflicts (e.g., 165.66 vs. 153.61 g/mol in ).
    Cross-validate with independent labs or computational tools (e.g., ACD/Labs) .

Q. What novel catalytic systems or green chemistry approaches could improve synthesis sustainability while maintaining enantiomeric purity?

  • Methodological Answer : Explore:

  • Biocatalysis : Transaminases (e.g., ω-TA) for enantioselective amine synthesis. Evidence shows >99% ee achieved for similar substrates using engineered enzymes .
  • Flow chemistry : Continuous reactors reduce waste and improve reproducibility.

Data Contradiction Analysis

  • Molecular Weight Discrepancy : reports 165.66 g/mol , while lists 153.61 g/mol . Resolution requires HRMS analysis and verification of the correct molecular formula (C₇H₁₆ClNO vs. potential impurities or hydration states) .
  • Storage Conditions : recommends -20°C , while suggests room temperature for analogs. Stability studies under accelerated degradation conditions (40°C/75% RH) can identify optimal storage .

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